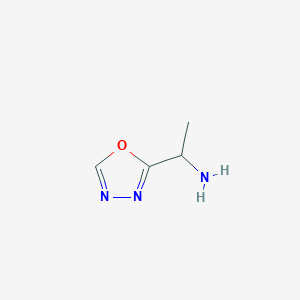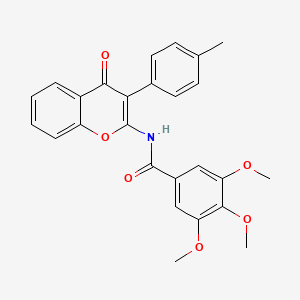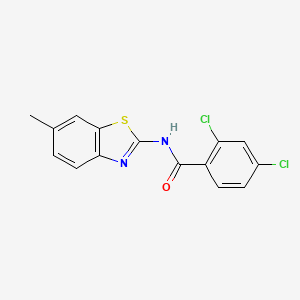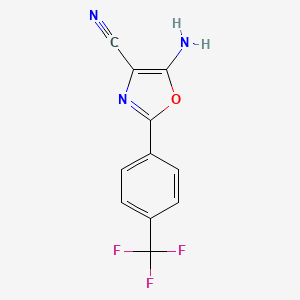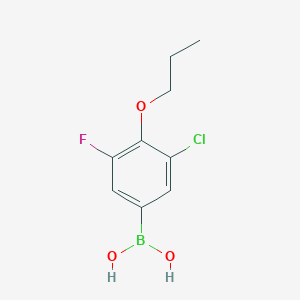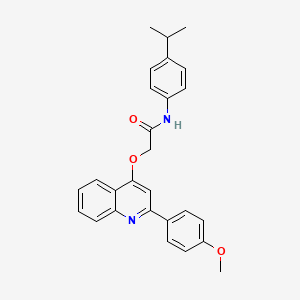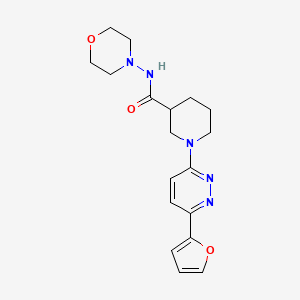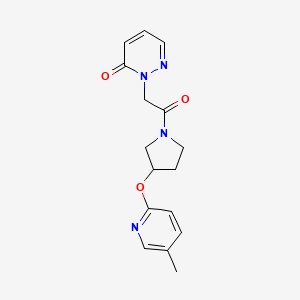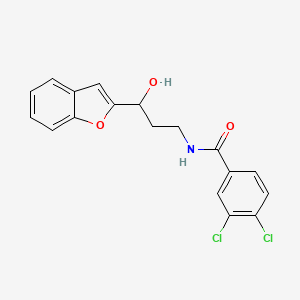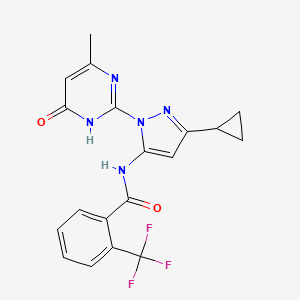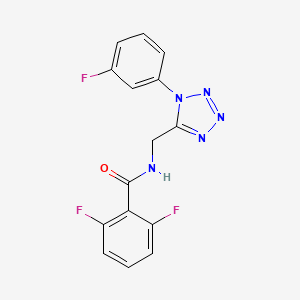
2,6-difluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2,6-difluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a fluorinated benzamide derivative. Fluorinated benzamides are a class of compounds that have been extensively studied due to their diverse range of biological activities, including anticancer and antimicrobial properties. The presence of fluorine atoms in the molecular structure often enhances these activities due to the unique electronic properties of fluorine.
Synthesis Analysis
The synthesis of fluorinated benzamides typically involves the acylation of aromatic compounds with fluorinated benzoic acid derivatives. For example, the synthesis of related compounds has been reported through the acylation of 2-fluorobenzoic acid or 2,4-difluorobenzoic acid with thionyl chloride, followed by coupling with amines and subsequent cyclization . Although the specific synthesis of 2,6-difluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is not detailed in the provided papers, similar synthetic strategies could be applied.
Molecular Structure Analysis
The molecular structure of fluorinated benzamides is characterized by the presence of a benzamide core with one or more fluorine atoms attached to the aromatic ring. The molecular structure can be further analyzed using X-ray crystallography, as demonstrated for a related compound, 2-trifluoromethyl-1-[(2'-1H-tetrazole-5-yl-biphenyl-4-yl) methyl]benzimidazole, which provided detailed information on cell dimensions, space group, and intermolecular hydrogen bonds .
Chemical Reactions Analysis
Fluorinated benzamides can undergo various chemical reactions, including Fries rearrangement, which has been reported for the synthesis of related compounds under microwave-assisted, catalyst-, and solvent-free conditions . The reactivity of these compounds can be influenced by the presence of fluorine atoms, which can affect the electron density and stability of intermediates during chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzamides, such as solubility, melting point, and reactivity, are influenced by the presence of fluorine atoms. Fluorine's high electronegativity and small size can lead to strong hydrogen bonding and dipole-dipole interactions, which can affect the compound's physical state and solubility in various solvents. The antimicrobial and anticancer activities of these compounds are also notable physical properties, with some derivatives showing high activity against fungi, Gram-positive microorganisms, and cancer cells .
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroscopic Properties
Research has shown the synthesis of various acylthioureas and their characterization through spectroscopic methods. Such compounds, including those related to the chemical structure , have been synthesized and analyzed for their physical and chemical properties. This foundational work is crucial for understanding the potential applications of these compounds in further scientific research and development (Limban, Marutescu, & Chifiriuc, 2011).
Antimicrobial Activity
A significant area of application for these compounds is in antimicrobial activity, where researchers have explored their effectiveness against various bacterial strains. For example, studies have demonstrated the potential of these derivatives to act as novel antimicrobial agents with antibiofilm properties, particularly against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011). This research indicates a promising direction for developing new treatments for infections resistant to conventional antibiotics.
Eigenschaften
IUPAC Name |
2,6-difluoro-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5O/c16-9-3-1-4-10(7-9)23-13(20-21-22-23)8-19-15(24)14-11(17)5-2-6-12(14)18/h1-7H,8H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNNHSIZOYSLLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=NN=N2)CNC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


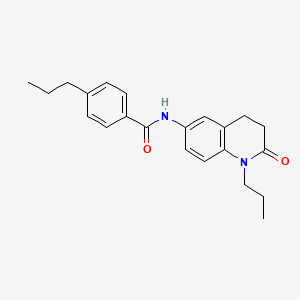
![3-bromo-N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-4-fluoroaniline](/img/structure/B2553599.png)
![Ethyl 2-[3-(benzenesulfonyl)propanoylimino]-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2553601.png)
